3-Methyl-5-phenylpent-2-enenitrile
Overview
Description
3-Methyl-5-phenylpent-2-enenitrile is an organic compound with the molecular formula C12H13N. It is known for its fresh and citrusy aroma with floral notes of rose and cinnamon. This compound occurs naturally in several sources, such as citrus fruits and dill, but it is often synthesized in laboratories to ensure consistency and preserve natural resources .
Mechanism of Action
Mode of Action
It’s known that it can participate in various reactions such as hydrogenation, oxidation, and cyclization .
Biochemical Pathways
It’s known to be used as an organic synthesis reagent, participating in various reactions
Result of Action
It’s known to have a citrusy fragrance with floral notes of rose and cinnamon
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-5-phenylpent-2-enenitrile. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-phenylpent-2-enenitrile can be synthesized through various organic reactions. One common method involves the reaction of 3-methyl-5-phenylpent-2-enal with a cyanide source under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-Methyl-5-phenylpent-2-enal
Reagent: Sodium cyanide or potassium cyanide
Solvent: Ethanol or methanol
Conditions: Reflux temperature for several hours
The reaction yields this compound as the main product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure high yield and purity. The process involves:
Raw Materials: 3-Methyl-5-phenylpent-2-enal, cyanide source
Catalysts: Phase transfer catalysts to enhance reaction rates
Conditions: Controlled temperature and pressure to optimize yield
Purification: Distillation or recrystallization to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenylpent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.
Major Products Formed
Oxidation: 3-Methyl-5-phenylpent-2-enoic acid
Reduction: 3-Methyl-5-phenylpent-2-enamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-Methyl-5-phenylpent-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the fragrance industry for its pleasant aroma and stability.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenylpent-2-enal: A precursor in the synthesis of 3-Methyl-5-phenylpent-2-enenitrile.
3-Methyl-5-phenylpent-2-enoic acid: An oxidation product of this compound.
3-Methyl-5-phenylpent-2-enamine: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a nitrile group with a conjugated double bond and a phenyl ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(E)-3-methyl-5-phenylpent-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCXXZZKSRBET-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052171 | |
Record name | (2E)-3-Methyl-5-phenylpent-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53243-60-0, 93893-89-1 | |
Record name | (2E)-3-Methyl-5-phenyl-2-pentenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53243-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053243600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-5-phenylpent-2-enenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093893891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-3-Methyl-5-phenylpent-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-3-methyl-5-phenylpent-2-enenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-methyl-5-phenylpent-2-enenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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